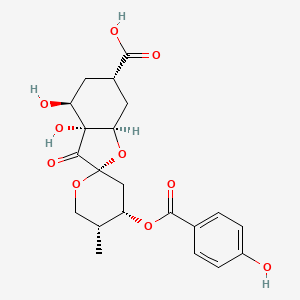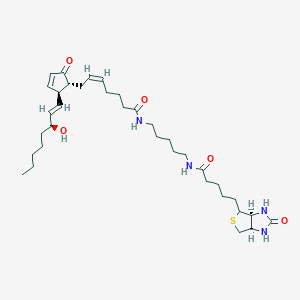
Oleic Acid-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid is a monounsaturated fatty acid and is one of the major components of membrane phospholipids. Oleic acid contributes about 17% of the total fatty acids esterified to phosphatidylcholine, the major phospholipid class in porcine platelets. Oleic acid-biotin was designed to allow oleic acid to be detected in complexes with protein binding partners such as fatty acid binding proteins (FABPs). This it has the potential to serve as a tool to be used in the general elucidation of the signalling and transport of free oleic acid.
Applications De Recherche Scientifique
Therapeutic Potential of Oleic Acid and Its Derivatives
Oleic acid and its derivatives have been highlighted for their therapeutic potential in the management and treatment of chronic diseases. Oleanolic acid, a derivative of oleic acid, has been identified as having significant biological activities, including anti-inflammatory, hepatoprotective, anti-diabetic, and anti-hypertensive effects. Research suggests that oleanolic acid and its synthetic derivatives may serve as important candidates in alternative therapy for chronic diseases (Ayeleso et al., 2017).
Oleic Acid in Cancer Prevention and Treatment
Studies have explored the role of oleic acid in cancer prevention and treatment. Oleic acid has been shown to inhibit cell proliferation in various tumor cell lines and induce apoptosis in carcinoma cells, suggesting its potential in cancer therapeutics. The mechanisms behind these effects could be related to the suppression of oncogene expression, modulation of intracellular calcium signaling pathways, and induction of apoptosis through increased intracellular ROS production or caspase 3 activity (Carrillo et al., 2012).
Oleic Acid in Cardiovascular Health
Oleic acid has also been studied for its effects on cardiovascular health. Replacing saturated fats or oils with high-oleic acid oils has shown significant reductions in total cholesterol, LDL cholesterol, and apolipoprotein B, suggesting favorable effects on plasma lipid risk factors and overall coronary heart disease risk (Huth et al., 2015).
Role in Reproductive Health
In reproductive health, oleic acid has been identified to play a significant role in oocyte and preimplantation embryo development. It is involved in metabolic and structural roles, counteracting the detrimental effects of saturated fatty acids, and supporting oocyte development through mechanisms involving metabolic partitioning of fatty acids and regulation of intracellular signaling (Fayezi et al., 2017).
Impact on the Immune System
Oleic acid has beneficial effects on inflammatory-related diseases and plays a role in the activation of different pathways of immune competent cells, suggesting its anti-inflammatory nature and potential in the activation of different intracellular pathways involved in immune system regulation (Carrillo et al., 2012).
Propriétés
Formule moléculaire |
C28H50N4O3S |
|---|---|
Poids moléculaire |
522.8 |
Synonymes |
9Z-octadecnoyl-N/'-biotinoyl-1,5-diaminopentane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




